

Hpk1-IN-11 for Studying T-Cell Exhaustion: Application Notes and Protocols

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Compound of Interest

Compound Name: *Hpk1-IN-11*

Cat. No.: *B12425726*

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These application notes provide a comprehensive guide for utilizing the potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, **Hpk1-IN-11**, in the study of T-cell exhaustion and the development of novel immunotherapies. The protocols outlined below are based on established methodologies for characterizing HPK1 inhibitors and can be adapted for use with **Hpk1-IN-11**.

Introduction to HPK1 and T-Cell Exhaustion

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.^{[1][2][3][4]} Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint that dampens T-cell receptor (TCR) signaling.^{[5][6]} Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).^{[1][7][8]} This phosphorylation leads to the degradation of SLP-76, thereby attenuating downstream signaling required for T-cell proliferation, cytokine production, and effector function.^{[6][8][9]}

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors like PD-1, and a distinct transcriptional state. The HPK1 signaling pathway

is implicated in this process, and its inhibition has been shown to reinvigorate exhausted T-cells, enhance anti-tumor immunity, and synergize with other immunotherapies such as PD-1 blockade.[3][9][10] Pharmacological inhibition of HPK1 is therefore a promising strategy to reverse T-cell exhaustion and enhance immune responses against tumors.[5]

Data Presentation: Comparative Potency of HPK1 Inhibitors

While specific quantitative data for **Hpk1-IN-11** is not yet widely published, the following table summarizes the inhibitory concentrations (IC50) of several known HPK1 inhibitors to provide a comparative context for experimental design.

Compound Name	IC50 (nM)	Assay Type	Reference
Hpk1-IN-11	Data not publicly available	-	[11]
CFI-402411	4.0 ± 1.3	Preclinical assays	[7]
KHK-6	20	In vitro kinase assay	[8]
HPK1-IN-3	0.5	In vitro kinase assay	[8]
GNE-1858	1.9	Kinase inhibition assay	[12]
XHS	2.6	Kinase inhibition assay	[12] [13]
Compound K	2.6	Kinase inhibition assay	[12]
Compound 22	0.061	Kinase inhibition assay	[12]
Compound C17	0.05	Kinase inhibition assay	[12]
A-745	Potent and selective	Cellular kinase-binding assays	[14]
PF-07265028	Highly selective	Biochemical profiling	[15]
Compound 2	20	Caliper-based kinase assay	[16]
Compound 11	110	Caliper-based kinase assay	[16]
M074-2865	2930 ± 90	Kinase inhibition assay	[12]
ISR-05	24200 ± 5070	Radiometric kinase assay	[2]

ISR-03

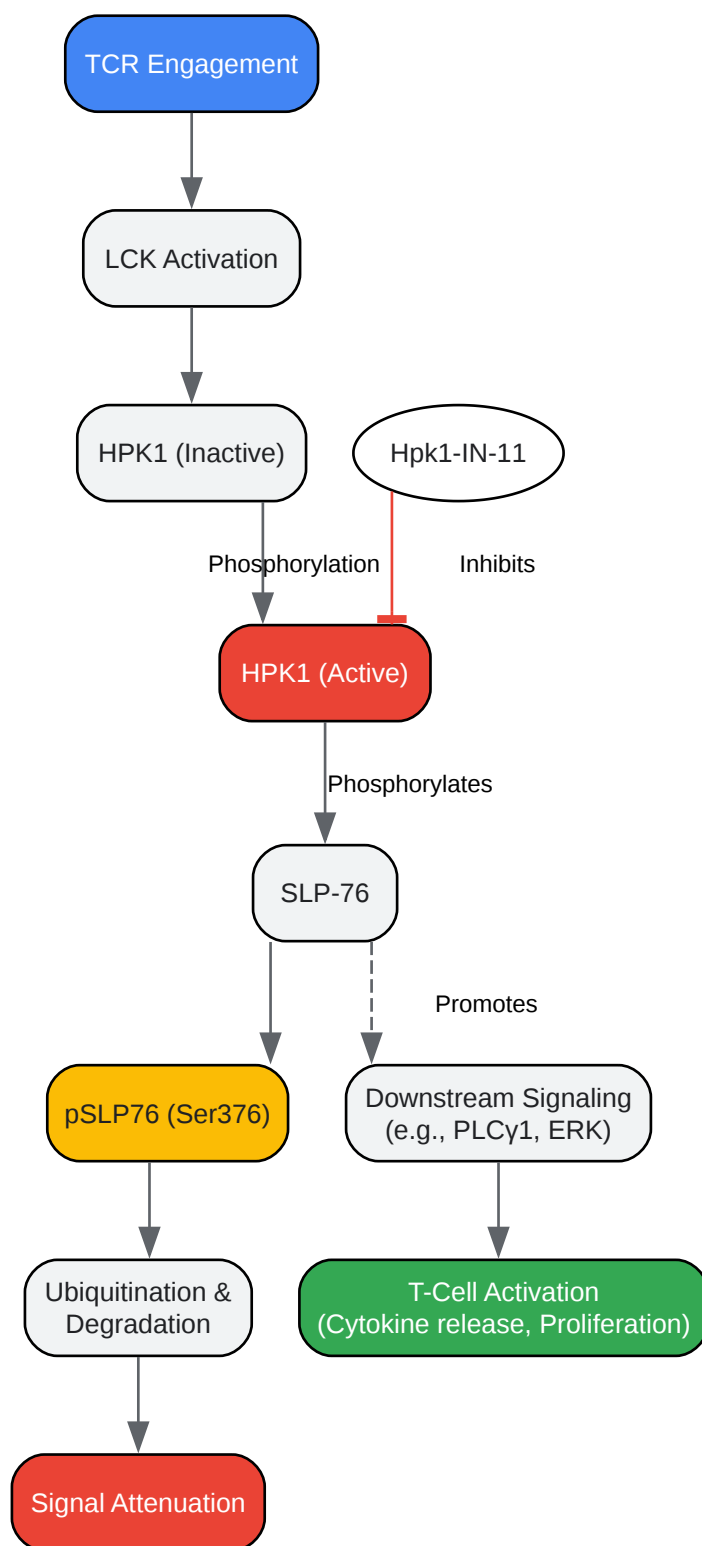
43900 ± 134

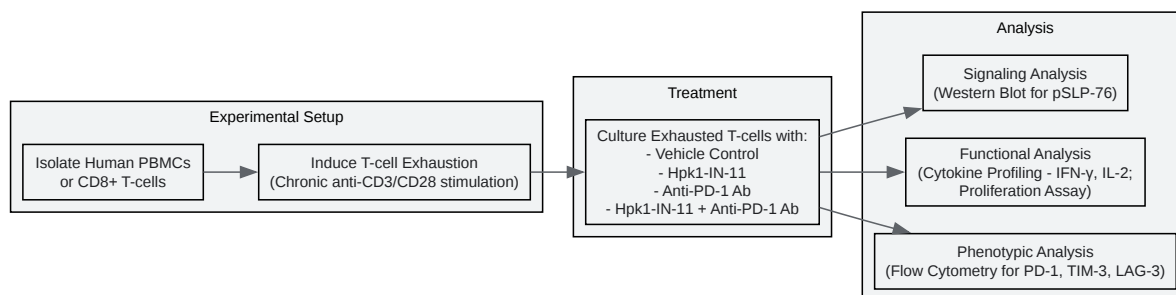
Radiometric kinase
assay[\[2\]](#)

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cells

The following diagram illustrates the negative regulatory role of HPK1 in the T-cell receptor (TCR) signaling cascade. Inhibition of HPK1 by compounds like **Hpk1-IN-11** blocks the phosphorylation of SLP-76, thereby sustaining the signaling required for T-cell activation.





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